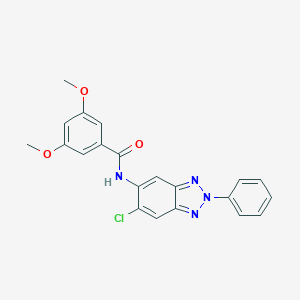![molecular formula C22H26ClN3O4 B278217 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B278217.png)
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide, commonly known as 'CP-122,721', is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CP-122,721 is primarily used as a research tool to study the role of dopamine receptors in various physiological and pathological conditions.
作用機序
CP-122,721 exerts its effects by selectively binding to dopamine D3 receptors. This receptor subtype is primarily found in the mesolimbic pathway of the brain and is involved in the regulation of reward, motivation, and addiction. CP-122,721 has been shown to have a high affinity for dopamine D3 receptors and can effectively block the binding of dopamine to these receptors.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have several biochemical and physiological effects. In in vitro studies, it has been shown to inhibit the release of dopamine in the striatum, suggesting that it may have potential therapeutic applications in the treatment of addiction and other dopamine-related disorders. CP-122,721 has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a novel treatment for anxiety and depression.
実験室実験の利点と制限
One of the major advantages of using CP-122,721 in lab experiments is its high selectivity for dopamine D3 receptors. This allows researchers to specifically target these receptors and study their function in various physiological and pathological conditions. However, one of the limitations of using CP-122,721 is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving CP-122,721. One potential area of research is the development of novel therapeutics for addiction and other dopamine-related disorders based on the biochemical and physiological effects of CP-122,721. Another potential area of research is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of CP-122,721. Additionally, further studies are needed to elucidate the exact mechanism of action of CP-122,721 and its potential applications in the treatment of anxiety and depression.
合成法
The synthesis of CP-122,721 involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-(2-aminoethyl)morpholine to form 4-(2-aminoethyl)morpholin-4-yl 3-nitrobenzoate. This intermediate compound is then reduced using palladium on carbon and hydrogen gas to form 4-(2-aminoethyl)morpholin-4-yl 3-aminobenzoate. The final step involves the reaction of this intermediate compound with 5-chloro-2-(4-propanoylpiperazin-1-yl)aniline to form CP-122,721.
科学的研究の応用
CP-122,721 is primarily used as a research tool to study the role of dopamine receptors in various physiological and pathological conditions. It is commonly used in in vitro and in vivo experiments to elucidate the mechanism of action of dopamine receptor agonists and antagonists. CP-122,721 has been shown to selectively bind to dopamine D3 receptors, making it a valuable tool in studying the function of these receptors in the brain.
特性
分子式 |
C22H26ClN3O4 |
|---|---|
分子量 |
431.9 g/mol |
IUPAC名 |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H26ClN3O4/c1-4-21(27)26-11-9-25(10-12-26)18-7-6-16(23)14-17(18)24-22(28)15-5-8-19(29-2)20(13-15)30-3/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,28) |
InChIキー |
YJCOKYTUOVCNNV-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278139.png)
![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)
![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B278146.png)
![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B278148.png)
![Methyl 3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278152.png)
![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278153.png)
![Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278155.png)
![Methyl 3-[(3-iodobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278157.png)